molecular formula C8H17N B084210 3-Propylpiperidine CAS No. 13603-14-0

3-Propylpiperidine

Cat. No. B084210
CAS RN: 13603-14-0
M. Wt: 127.23 g/mol
InChI Key: CRZUKKNUMNKBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-propylpiperidine derivatives involves various chemical strategies, including the one-pot synthesis approach for generating 3-azidopiperidines and 3-aminopiperidines through intramolecular cyclization of unsaturated amines. This method offers a modular and efficient route to piperidine-containing structures, crucial for pharmaceutical and biological applications (Ortiz, Kang, & Wang, 2014). Moreover, the Grignard addition of piperidin-3-one with arylmagnesium bromide reagents followed by acidic dehydroxylation has been employed for the concise synthesis of 3-arylpiperidines, showcasing the versatility of 3-propylpiperidine synthesis (Chang, Hsu, Chen, & Lin, 2006).

Molecular Structure Analysis

The molecular structure of 3-propylpiperidine and its derivatives is pivotal in determining their chemical reactivity and biological activity. For instance, studies on enantiopure 3-hydroxypiperidine derivatives have highlighted the significance of stereochemistry in biological interactions, with Rh-catalyzed cyclohydrocarbonylation playing a key role in their synthesis (Chiou, Lin, & Liang, 2010).

Chemical Reactions and Properties

3-Propylpiperidine undergoes various chemical reactions, contributing to its versatility as a synthetic intermediate. The radical 1,4-aryl migration to synthesize 3-arylpiperidines illustrates the compound's ability to participate in complex transformations, leading to structurally diverse piperidines (Gheorghe, Quiclet-Sire, Vila, & Zard, 2005).

Scientific Research Applications

  • Dopamine Receptor Interaction: 3-PPP exists in two enantiomers with differential effects on central dopamine (DA) receptors. Both enantiomers act as agonists on autoreceptors, but in higher doses, the (+)-form also acts as an agonist postsynaptically, while the (-)-form acts as an antagonist on postsynaptic DA receptors. This property has implications for the study of prolactin release and potential treatments for Parkinson's disease (Eriksson et al., 1983).

  • Metabolic Conversion: The metabolic conversion of the enantiomers of 3-PPP into their catechol analogues is significant. This process affects the dopaminergic activity of these catechols and has implications for understanding the pharmacological profiles of 3-PPP (Rollema et al., 1986).

  • Antipsychotic Potential: The S enantiomer of 3-PPP, in particular, shows promise as an antipsychotic drug. It may attenuate dopamine function by stimulating presynaptic receptors and blocking postsynaptic receptors, offering a potential therapeutic approach for psychotic disorders (Wikström et al., 1984).

  • Neuroleptic Properties: The (+) and (-) enantiomers of 3-PPP modify brain glucose metabolism similarly to neuroleptics, supporting their potential use as a new type of neuroleptic drug (Palacios & Wiederhold, 1984).

  • Synthesis for Research: The synthesis of stable isotope labeled and carbon‐14 labeled versions of 3-PPP derivatives, such as (−)OSU-6162, enables further pharmacological and biochemical studies, especially in understanding their potential as dopamine autoreceptor antagonists with atypical antipsychotic properties (Chaudhary & McGrath, 2000).

  • Effects on Prolactin Levels: 3-PPP has been studied for its effects on prolactin levels, indicating a direct stimulation of DA receptors on pituitary lactotrophs. This finding is crucial for understanding the role of DA receptors in prolactin regulation (Meltzer & Simonović, 1981).

  • Modification of Sleep Parameters: Studies on rats have shown that 3-PPP enantiomers affect sleep parameters, indicating an active role for dopamine in the regulation of REM sleep (Hilaire et al., 2005).

  • Dopaminergic and Serotonergic Effects: A systematic in vivo screening of 1-propyl-4-arylpiperidines, related to 3-PPP, provided insights into their dopaminergic and serotonergic properties in rat brain, contributing to the understanding of their effects on dopamine D(2) receptors and monoamine oxidase (MAO) A (Mattsson et al., 2012).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

3-propylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-4-8-5-3-6-9-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZUKKNUMNKBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929232
Record name 3-Propylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propylpiperidine

CAS RN

13603-14-0
Record name Piperidine, 3-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Propylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Propylpiperidine
Reactant of Route 2
3-Propylpiperidine
Reactant of Route 3
3-Propylpiperidine
Reactant of Route 4
3-Propylpiperidine
Reactant of Route 5
3-Propylpiperidine
Reactant of Route 6
3-Propylpiperidine

Citations

For This Compound
25
Citations
H Kugita, H Inoue, T Oine, G Hayashi… - Journal of Medicinal …, 1964 - ACS Publications
Methods.—(1) Analgesic Activity and Toxicity.—Analgesic effect was measured by the hot-plate method. 3 ED50 values were calculated4 from the pain reaction time of each group of 10 …
Number of citations: 28 pubs.acs.org
CF Koelsch - Journal of the American Chemical Society, 1946 - ACS Publications
… -3-propylpiperidine-4-propionic Acid (V).—A solution of 21.5 g. of 4-bromomethyl-3 -propylpiperidine … This gave 3-propylpiperidine-4-propionic acid, colorless crystals from a mixture of …
Number of citations: 5 pubs.acs.org
DPL NH - cyberleninka.org
… The 3-(3,4-dichlorophenyl)-3-propylpiperidine fragment was held constant whilst the amine and acylating group substituents were varied in an indexed (or orthoganol) combinatorial …
Number of citations: 3 cyberleninka.org
SO Isaac, CW Berridge - Journal of Pharmacology and Experimental …, 2003 - ASPET
… (–)-3-propylpiperidine HCl, elicits increased time spent asleep (Bagetta et al., 1987). Similar effects were observed after infusion of the D2 agonist (+)-3-propylpiperidine HCl into the …
Number of citations: 167 jpet.aspetjournals.org
TR Bok, WN Speckamp - Tetrahedron, 1977 - Elsevier
… Further evidence for the occurrence of an aldolization equilibrium was obtained via the hydrazine-KOH reduction of (2a + 2b) giving a good yield of the 3-propylpiperidine 4. …
Number of citations: 6 www.sciencedirect.com
F Colpaert, S Mangelinckx… - The Journal of Organic …, 2011 - ACS Publications
α-Alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane successfully led to 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates in acceptable diastereomeric ratios (dr 67/…
Number of citations: 39 pubs.acs.org
AEP Adang, PHH Hermkens - Current medicinal chemistry, 2001 - ingentaconnect.com
… The central 3-(3,4-dichlorophenyl)-3propylpiperidine part was kept constant while 7 amines and 7 acylating agents were combined with this central unit [32]. …
Number of citations: 119 www.ingentaconnect.com
C Kaiser, RJ Warren, CL Zirkle - Journal of Medicinal Chemistry, 1974 - ACS Publications
… (-)-(3fi,4fi)- and ( + )-(3S,4S)-l-Methyl-4-phenyl-4-propionoxy-3-propylpiperidine Hydrochloride (7b-HCl). Esterification of (— )-6b as described above afforded (3R,4R)-7b-HCl: [
Number of citations: 14 pubs.acs.org
G Subramanian, MG Paterlini… - Journal of medicinal …, 2000 - ACS Publications
… Similarly, the proximity of the 3-methyl substitution in 4 and 5 to G327 (TM-VII) is consistent with the diminished binding affinities observed for 3-allyl- and 3-propylpiperidine substitutions…
Number of citations: 122 pubs.acs.org
O Westerhoff, A Lützen, W Maison, M Kosten… - Journal of the …, 2001 - pubs.rsc.org
… (2RS,3RS)-3-Methyl-3-propylpiperidine-2-carboxylic acid 3i. The title compound was prepared according to GP2 using 0.71 g (5 mmol) of 2i as starting material. Stirring in acetone gave …
Number of citations: 11 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.